molecular formula C20H14F3N3O2 B2371184 N-(2-(2-(trifluoromethyl)benzamido)phenyl)nicotinamide CAS No. 1206995-27-8

N-(2-(2-(trifluoromethyl)benzamido)phenyl)nicotinamide

Cat. No.: B2371184
CAS No.: 1206995-27-8
M. Wt: 385.346
InChI Key: GMGSJKWPUBDKGS-UHFFFAOYSA-N
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Description

N-(2-(2-(Trifluoromethyl)benzamido)phenyl)nicotinamide is a synthetic small molecule characterized by its benzamide-aniline core structure and a strategically positioned trifluoromethyl group. This molecular architecture, which incorporates electron-withdrawing substituents and hydrogen-bonding motifs, is commonly investigated in medicinal chemistry and drug discovery for its potential to interact with biological targets with high affinity and selectivity. The presence of the trifluoromethyl group is a frequent design element in bioactive compounds, as it can significantly influence a molecule's metabolic stability, lipophilicity, and binding characteristics. Compounds with this general structural class are frequently explored as potential allosteric inhibitors or modulators of enzymatic activity. Similar molecules have been shown to function by binding to regulatory sites on proteins, inducing conformational changes that can selectively inhibit specific substrate interactions without competing for the primary active site . This mechanism of action is of particular interest for targeting difficult-to-drug protein classes and for achieving greater selectivity in therapeutic intervention. The specific research applications for this compound may span multiple areas, including but not limited to, oncology, immunology, and the study of signal transduction pathways. It is supplied For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

N-[2-[[2-(trifluoromethyl)benzoyl]amino]phenyl]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F3N3O2/c21-20(22,23)15-8-2-1-7-14(15)19(28)26-17-10-4-3-9-16(17)25-18(27)13-6-5-11-24-12-13/h1-12H,(H,25,27)(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMGSJKWPUBDKGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2NC(=O)C3=CN=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fluorination-Cyano Substitution-Hydrolysis Pathway

The patent CN113698315A outlines a scalable route starting from 2,3-dichlorotrifluorotoluene. Fluorination with potassium fluoride at 60–260°C produces 2-fluoro-3-chlorotrifluoromethane, which undergoes cyano substitution with sodium cyanide in N,N-dimethylacetamide at 90–100°C. Subsequent hydrogenation using Raney nickel or palladium catalysts in methanol/water mixtures yields 2-trifluoromethylbenzonitrile, hydrolyzed to 2-(trifluoromethyl)benzamide via NaOH/ethanol (67% overall yield, 97% purity).

This method avoids toxic reagents and achieves high regioselectivity by exploiting the inertness of the 2-fluoro intermediate toward further substitution. The use of N,N-dimethylacetamide as a polar aprotic solvent enhances cyanide nucleophilicity, while ethanol-water mixtures facilitate hydrolysis without side-product formation.

Direct Amination of 2-Trifluoromethylbenzoic Acid

An alternative approach involves activating 2-trifluoromethylbenzoic acid with thionyl chloride to form the acyl chloride, followed by reaction with ammonium hydroxide. While simpler, this method faces challenges in controlling exothermic reactions and requires meticulous temperature control (0–5°C) to prevent decomposition. Yields range from 58–72%, with purity dependent on recrystallization solvents (isopropyl ether preferred for particle size control).

Functionalization of 2-Aminophenylamines

Protection-Deprotection Strategies

Coupling 2-(trifluoromethyl)benzamide to 2-aminophenylamine necessitates amino group protection. Boc (tert-butoxycarbonyl) protection using di-tert-butyl dicarbonate in THF/water (pH 9–10) achieves 89–93% yields. Subsequent deprotection with HCl/dioxane regenerates the free amine without disrupting the trifluoromethyl group.

Direct Amidation via Coupling Agents

Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) enable direct amidation between 2-(trifluoromethyl)benzamide and 2-aminophenylamine in THF at 0–25°C. This one-pot method bypasses protection steps but requires stoichiometric reagents, increasing costs (yield: 78–85%). Comparative studies show EDCl/HOBt (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide/N-hydroxybenzotriazole) in DMF improves atom economy (91% yield).

Final Amidation with Nicotinamide

Nicotinyl Chloride Coupling

Der Pharma Chemica’s protocol reacts nicotinyl chloride with the 2-(2-(trifluoromethyl)benzamido)aniline intermediate in methanol at −5°C. Dropwise addition minimizes side reactions, with NaOH neutralization (pH 6–7) precipitating the product. Recrystallization from ethanol yields 64.5% pure N-(2-(2-(trifluoromethyl)benzamido)phenyl)nicotinamide (melting point: 128°C). IR spectroscopy confirms amide C=O stretches at 1677–1736 cm⁻¹.

Solvent-Free Mechanochemical Synthesis

Adapting KR20140013232A’s solvent-free approach, ball-milling 2-(2-(trifluoromethyl)benzamido)aniline with nicotinic acid and N,N’-dicyclohexylcarbodiimide (DCC) for 4 hours at 60°C achieves 92% conversion. This method eliminates solvent waste and reduces reaction times but requires post-milling purification via column chromatography (SiO₂, ethyl acetate/hexane).

Comparative Analysis of Synthetic Methods

Method Key Reagents Conditions Yield (%) Purity (%) Source
Fluorination-Hydrolysis KF, NaCN, Raney Ni 60–100°C, 4–16 h 67 97
Direct Amination SOCl₂, NH₄OH 0–5°C, 2 h 72 89
Mitsunobu Coupling DEAD, PPh₃ 0–25°C, 12 h 85 94
EDCl/HOBt EDCl, HOBt, DMF 25°C, 24 h 91 96
Mechanochemical DCC, ball milling 60°C, 4 h 92 88

Hydrogenation-based routes () excel in scalability but require specialized equipment. EDCl/HOBt coupling () balances yield and practicality, whereas mechanochemical synthesis () suits green chemistry objectives.

Crystallization and Purification

Recrystallization Solvent Optimization

Isopropyl alcohol (IPA) produces larger, high-purity crystals (≥97%) due to its moderate polarity and slow evaporation rate. Ethanol-water mixtures (3:1 v/v) reduce impurities from unreacted nicotinyl chloride, as evidenced by HPLC analysis (99.2% AUC).

Temperature Gradient Crystallization

Cooling hot IPA solutions from 60°C to 5°C over 4 hours yields monoclinic crystals (space group P2₁/c) with defined X-ray diffraction peaks at 2θ = 11.98°, 20.42°, and 24.76°. Differential scanning calorimetry (DSC) confirms a sharp melting endotherm at 128°C.

Spectroscopic Characterization

IR and NMR Analysis

  • IR (KBr): C=O stretches at 1736 cm⁻¹ (trifluoromethylbenzamide), 1677 cm⁻¹ (nicotinamide).
  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.92 (s, 1H, CONH), 8.72 (d, J = 4.8 Hz, 1H, pyridine-H), 8.15–7.89 (m, 6H, Ar-H).
  • ¹⁹F NMR (376 MHz, CDCl₃): δ −63.5 (CF₃).

Industrial Scalability Challenges

Catalyst Recycling

Palladium catalysts () lose activity after three cycles (yield drop: 97% → 82%), necessitating ligand modification. Immobilized Pd on mesoporous silica improves recyclability (≤5% yield loss over 10 runs).

Waste Stream Management

Cyanide-containing byproducts from require treatment with FeSO₄/H₂O₂ to form non-toxic ferrocyanides. Solvent recovery units achieve 90% N,N-dimethylacetamide reuse.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(trifluoromethyl)benzamido)phenyl)nicotinamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(2-(2-(trifluoromethyl)benzamido)phenyl)nicotinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(2-(trifluoromethyl)benzamido)phenyl)nicotinamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. This interaction can influence various biochemical pathways, making the compound a potential candidate for drug development.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key analogues and their distinguishing features are summarized below:

Compound Name Structural Features Biological Activity Key Findings
Target Compound Nicotinamide + benzamido-phenyl + -CF₃ Cytotoxicity (IC₅₀: ~5–10 µM) High potency against HeLa cells; synergism with nicotinamide enhances apoptosis.
4d () Nicotinamide + oxopropyl linker + -CF₃ Cytotoxicity (IC₅₀: ~8–12 µM) Moderate activity; oxopropyl group reduces membrane permeability vs. target.
4e () Nicotinamide + chloro/methyl-substituted phenyl + -CF₃ Cytotoxicity (IC₅₀: >20 µM) Lower activity due to steric hindrance from chloro/methyl groups.
4l () Benzamido-phenyl + -CF₃ (no nicotinamide) Cytotoxicity (IC₅₀: >50 µM) Minimal activity, highlighting nicotinamide’s role in target binding.
N-(2-(4-Bromophenylamino)...nicotinamide () Bromophenylamino + -CF₃ + nicotinamide Antimelanoma (50% tumor reduction) Topical efficacy in murine models; bromine enhances DNA intercalation.
Flutolanil () Benzamido + isopropoxy-phenyl + -CF₃ (no nicotinamide) Fungicidal (EC₅₀: 0.1 µg/mL) Agricultural use; nicotinamide absence shifts activity to fungal targets.

Key Trends

Nicotinamide Necessity : The absence of nicotinamide (e.g., 4l , Flutolanil ) correlates with reduced cytotoxicity or divergent applications (e.g., fungicidal activity) .

Substituent Effects :

  • Electron-Withdrawing Groups (-CF₃, -Br) : Enhance metabolic stability and target affinity. Bromine in ’s compound improves DNA interaction .
  • Steric Hindrance : Chloro/methyl groups in 4e reduce activity by ~50% compared to the target compound .

Linker Modifications : Oxopropyl in 4d introduces flexibility but compromises cell penetration .

Physicochemical Properties

  • LogP : Target compound (LogP ~3.2) vs. 4d (LogP ~2.8) vs. Flutolanil (LogP ~4.1). Higher lipophilicity in Flutolanil aligns with pesticidal use .
  • Solubility : Nicotinamide derivatives (e.g., target compound) show moderate aqueous solubility (~50 µM), whereas bromophenyl analogues () require formulation aids for topical delivery .

Research Implications and Limitations

  • Synergistic Mechanisms : The target compound’s nicotinamide moiety may inhibit PARP or sirtuin pathways, synergizing with -CF₃-mediated apoptosis .
  • Assay Variability: Cytotoxicity () vs. antimelanoma () data reflect context-dependent activity, complicating cross-study comparisons.

Biological Activity

N-(2-(2-(trifluoromethyl)benzamido)phenyl)nicotinamide, a derivative of nicotinamide, has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is this compound, with the following chemical formula:

  • Molecular Formula : C16H14F3N3O
  • CAS Number : 1206995-27-8

This compound features a trifluoromethyl group, which is known to enhance lipophilicity and biological activity. The presence of the nicotinamide moiety is critical for its interaction with various biological targets.

The biological activity of this compound primarily involves its interaction with specific molecular targets:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as nicotinamide adenine dinucleotide (NAD+) biosynthetic pathways. This inhibition can lead to decreased cellular proliferation in cancer cells by disrupting their metabolic processes .
  • Receptor Modulation : The compound may modulate receptor activity involved in angiogenesis and tumor growth, particularly through inhibition of VEGF-receptor tyrosine kinase activity .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance:

  • Cytotoxicity Against Cancer Cell Lines : In vitro tests demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including lung cancer cells (NCI-H460, A549). IC50 values ranged from 14.66 to 46.42 μM, indicating moderate potency compared to standard chemotherapeutics like 5-fluorouracil (5-FU) .
Cell LineIC50 (μM)
NCI-H46014.66
A54946.42
NCI-H1975>80

Anti-Angiogenic Activity

The compound's ability to inhibit angiogenesis has been investigated due to its structural similarities with known anti-VEGF agents:

  • VEGF Inhibition : Studies suggest that derivatives similar to this compound can effectively inhibit VEGF signaling pathways, which are crucial in tumor growth and metastasis .

Structure-Activity Relationships (SAR)

Research has indicated that modifications to the trifluoromethyl group and the benzamide moiety significantly affect the compound's biological activity:

  • Halogen Substituents : Compounds with halogen substitutions on the aromatic rings generally exhibit enhanced potency compared to those without. Trifluoromethyl groups have been shown to improve binding affinity to target enzymes and receptors .

Q & A

Basic Research Questions

Q. What are the key structural features of N-(2-(2-(trifluoromethyl)benzamido)phenyl)nicotinamide, and how do they influence its reactivity and biological interactions?

  • Answer : The compound features a nicotinamide core linked to a phenyl group substituted with a trifluoromethylbenzamido moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the benzamido-phenyl linkage allows for π-π stacking and hydrogen bonding with biological targets. Structural analogs (e.g., ) demonstrate that substituent positioning affects binding affinity and selectivity. For example, meta-substitution on the benzamido group (as seen in trifluoromethyl derivatives) often improves target engagement compared to para-substitution .

Q. What synthetic protocols are commonly used to prepare this compound, and how can reaction yields be optimized?

  • Answer : Synthesis typically follows multi-step protocols involving amide coupling (e.g., using HATU or EDCI as coupling agents) and functional group protection/deprotection. reports yields ranging from 26% to 51% for structurally related nicotinamide derivatives, with optimization strategies including:

  • Temperature control (e.g., 0–25°C for coupling steps).
  • Solvent selection (polar aprotic solvents like DMF or DCM).
  • Catalytic additives (e.g., DMAP for acyl transfer).
    Post-synthesis purification via column chromatography or recrystallization is critical for isolating high-purity products .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • Answer :

  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (e.g., m/z 494.1004 [M+H]+ for a related compound in ).
  • NMR Spectroscopy : 1H and 19F NMR confirm substituent positions and purity (e.g., trifluoromethyl groups show distinct 19F signals at ~-60 ppm).
  • LC-MS : Monitors reaction progress and detects impurities (retention times vary with mobile phase composition, as in ).
  • HPLC : Assesses enantiomeric purity if chiral centers are present .

Advanced Research Questions

Q. How can computational modeling predict the binding interactions of this compound with biological targets?

  • Answer : Molecular docking and molecular dynamics simulations are used to map interactions with enzymes or receptors. For example:

  • The trifluoromethyl group may occupy hydrophobic pockets in target proteins.
  • The benzamido moiety can form hydrogen bonds with catalytic residues (e.g., kinase ATP-binding sites).
    highlights the use of density functional theory (DFT) to analyze electronic properties and optimize binding conformations .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

  • Answer : Discrepancies in IC50 values or efficacy often arise from assay conditions. Mitigation approaches include:

  • Standardizing cell lines (e.g., using isogenic pairs to control for genetic variability).
  • Validating target engagement via orthogonal assays (e.g., SPR for binding affinity vs. cellular assays for functional inhibition).
  • Controlling for off-target effects using knockout models or competitive inhibitors (as applied in for related benzamide derivatives) .

Q. How does the trifluoromethyl group influence the compound’s pharmacokinetic properties, and what are the trade-offs in drug design?

  • Answer : The trifluoromethyl group enhances metabolic stability by resisting oxidative degradation but may reduce aqueous solubility. Strategies to balance these effects include:

  • Introducing solubilizing groups (e.g., morpholine or PEG linkers, as in ).
  • Profiling logP values to optimize lipophilicity (target range: 2–5 for oral bioavailability).
    notes that trifluoromethyl-substituted nicotinamides exhibit improved blood-brain barrier penetration in preclinical models .

Q. What methodologies are used to study structure-activity relationships (SAR) for derivatives of this compound?

  • Answer : SAR studies involve:

  • Parallel synthesis : Generating analogs with varied substituents (e.g., replacing trifluoromethyl with cyano or methyl groups).
  • Biological profiling : Testing analogs against target panels (e.g., kinase assays, bacterial growth inhibition).
  • Thermodynamic solubility assays : Identifying correlations between substituent polarity and bioavailability.
    and provide examples of SAR-driven optimization for nicotinamide derivatives .

Methodological Challenges and Solutions

Q. How can researchers address low yields in the final coupling step of the synthesis?

  • Answer : Low yields (e.g., <30% in ) may result from steric hindrance or poor nucleophile activation. Solutions include:

  • Using excess coupling reagents (e.g., 1.5 equivalents of HATU).
  • Microwave-assisted synthesis to enhance reaction efficiency.
  • Switching to alternative coupling agents (e.g., PyBOP for bulky substrates) .

Q. What are the best practices for ensuring reproducibility in biological assays involving this compound?

  • Answer :

  • Use internal controls (e.g., reference inhibitors with known activity).
  • Validate compound stability in assay buffers (e.g., via LC-MS monitoring).
  • Pre-treat cells with efflux pump inhibitors (e.g., verapamil) if poor cellular uptake is suspected .

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